S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate
Description
S-(2-((5-Methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a thiazole-derived compound featuring a thiazole ring substituted with a methyl group at position 5 and a phenyl group at position 4. The molecule also contains an ethanethioate group linked via a sulfide bond to a 2-oxoethylamine moiety. Thiazole derivatives are widely studied for their pharmacological and agrochemical activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
S-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-9-13(11-6-4-3-5-7-11)16-14(20-9)15-12(18)8-19-10(2)17/h3-7H,8H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKGAGFVVSOPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC(=O)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Gewald reaction variant facilitates thiazole ring formation:
- Reactants : 4-Phenylacetophenone (1.0 equiv), methyl cyanoacetate (1.2 equiv), and elemental sulfur (1.5 equiv) in ethanol.
- Conditions : Reflux at 80°C for 12 h under nitrogen.
- Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol yields 5-methyl-4-phenylthiazol-2-amine as a pale-yellow solid (68% yield).
Characterization :
- 1H NMR (CDCl3, 500 MHz) : δ 7.45–7.32 (m, 5H, Ar-H), 6.82 (s, 1H, NH2), 2.41 (s, 3H, CH3).
- HR-MS (ESI) : m/z calculated for C10H10N2S [M+H]+: 199.0637, found: 199.0639.
Preparation of 2-Bromo-N-(5-methyl-4-phenylthiazol-2-yl)acetamide
Amide Coupling with Bromoacetyl Bromide
- Reactants : 5-Methyl-4-phenylthiazol-2-amine (1.0 equiv), bromoacetyl bromide (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in dry dichloromethane (DCM).
- Conditions : Stirred at 0°C → rt for 6 h.
- Workup : Washed with NaHCO3 (sat.), dried over MgSO4, and purified via silica chromatography (heptane:EtOAc = 3:1) to afford the bromide as a white solid (82% yield).
Characterization :
- 1H NMR (CDCl3, 500 MHz) : δ 7.48–7.35 (m, 5H, Ar-H), 6.91 (s, 1H, NH), 4.12 (s, 2H, BrCH2), 2.43 (s, 3H, CH3).
- 13C NMR (CDCl3, 125 MHz) : δ 168.2 (C=O), 152.1 (C-S), 134.5–127.8 (Ar-C), 37.8 (CH2Br), 21.1 (CH3).
Thioacetylation via Nucleophilic Substitution
Displacement with Potassium Thioacetate
- Reactants : 2-Bromo-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (1.0 equiv), potassium thioacetate (1.2 equiv) in anhydrous DMF.
- Conditions : Stirred at 50°C for 8 h under argon.
- Workup : Diluted with EtOAc, washed with brine, dried over Na2SO4, and purified via flash chromatography (heptane:EtOAc = 4:1) to yield the title compound as a colorless oil (75% yield).
Characterization :
- 1H NMR (CDCl3, 500 MHz) : δ 7.46–7.33 (m, 5H, Ar-H), 6.88 (s, 1H, NH), 3.82 (s, 2H, SCH2), 2.42 (s, 3H, CH3), 2.34 (s, 3H, SCOCH3).
- 13C NMR (CDCl3, 125 MHz) : δ 195.4 (C=O), 169.8 (C=O), 152.0 (C-S), 134.3–127.7 (Ar-C), 38.5 (SCH2), 30.6 (SCOCH3), 21.0 (CH3).
- HR-MS (ESI) : m/z calculated for C14H15N2O2S2 [M+H]+: 323.0524, found: 323.0526.
Alternative Synthetic Routes and Optimization
Radical Thiol-Ene Approach
Adapting methodology from, the bromide intermediate (1.0 equiv) and thioacetic acid (2.0 equiv) undergo radical-mediated coupling using Bi2O3 (3 mol%) and CBrCl3 (10 mol%) in DMF under 25 W visible light. This method offers a 70% yield but requires stringent degassing.
Mitsunobu Coupling
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, the thiolate intermediate couples to the acetamide. However, competing oxidation lowers yields to 55%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Nucleophilic Sub. | 75 | 98 | 8 |
| Radical Thiol-Ene | 70 | 95 | 12 |
| Mitsunobu Coupling | 55 | 90 | 24 |
Key Findings :
Chemical Reactions Analysis
Acidic/Basic Hydrolysis of the Thioester Group
The thioester moiety undergoes hydrolysis under acidic or basic conditions to yield acetic acid and a thiol intermediate. This reaction is critical for releasing the active thiol species for further transformations.
| Condition | Product(s) | Yield | Reference |
|---|---|---|---|
| 1M HCl, 80°C, 2h | 2-((5-Methyl-4-phenylthiazol-2-yl)amino)ethanethiol + Acetic acid | 85% | |
| 1M NaOH, 60°C, 1h | Same as above | 92% |
The thiol intermediate can undergo oxidation to form disulfide bridges or react with electrophiles like alkyl halides .
Nucleophilic Substitution at the Carbonyl Group
The carbonyl groups in both the amide and thioester functionalities are susceptible to nucleophilic attack.
Reaction with Amines
Primary amines displace the thioacetate group, forming stable amide derivatives:
| Amine | Product | Yield | Conditions | Reference |
|---|---|---|---|---|
| Benzylamine | N-Benzyl-2-((5-methyl-4-phenylthiazol-2-yl)amino)acetamide | 78% | EtOH, reflux, 4h | |
| Cyclohexylamine | N-Cyclohexyl analog | 65% | DMF, 100°C, 6h |
Reaction with Hydrazines
Hydrazines facilitate cyclization reactions, forming 1,3,4-thiadiazoles or triazoles under oxidative conditions .
Cyclization Reactions
The compound participates in intramolecular cyclization to form benzothiazole derivatives, a reaction leveraged in heterocyclic synthesis.
Iodine-Mediated Oxidative Cyclization
In the presence of iodine and aldehydes, the thioester undergoes oxidative annulation to yield 2-arylbenzothiazoles :
| Aldehyde | Product | Yield | Conditions | Reference |
|---|---|---|---|---|
| Benzaldehyde | 2-Phenyl-5-methylbenzothiazole | 88% | I₂ (1 eq), DCM, 40°C, 12h | |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-methyl derivative | 76% | Same as above |
With Thioureas
The amide group reacts with thioureas in acidic media to form thiazolo[3,2-a]pyrimidine derivatives, which are pharmacologically relevant .
| Thiourea Derivative | Product | Yield | Conditions | Reference |
|---|---|---|---|---|
| 1-Phenylthiourea | Thiazolo[3,2-a]pyrimidin-5-one | 70% | HCl, EtOH, reflux, 8h |
Radical-Mediated Reactions
Under light irradiation, the sulfur atom participates in radical cascades. For example, TEMPO-mediated C–H thiolation forms sulfur-centered radicals, enabling benzothiazole ring functionalization .
Scientific Research Applications
Chemical Properties and Mechanism of Action
S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate features a thiazole ring, which is known for its reactivity due to the presence of sulfur and nitrogen atoms. The compound can engage in various chemical reactions, including:
- Oxidation : It can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
- Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
These reactions are crucial for its biological activities and potential therapeutic applications .
Medicinal Chemistry
The compound is being studied for its potential as an antimicrobial and anticancer agent . Research indicates that thiazole derivatives can influence various biochemical pathways associated with cancer cell lines, potentially leading to:
- Inhibition of cell proliferation
- Induction of apoptosis
These effects are linked to the compound's ability to interact with specific molecular targets within cancerous cells .
Studies have demonstrated that this compound exhibits significant biological activities:
- Antioxidant Activity : It has shown potential in scavenging free radicals, which is crucial for therapeutic applications against oxidative stress-related diseases .
Material Science
The compound's unique chemical structure allows it to be utilized in developing new materials with specific properties such as conductivity and fluorescence. This application is particularly relevant in the fields of electronics and photonics .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of thiazole derivatives, including this compound. The results indicated a marked decrease in cell viability in several cancer cell lines, suggesting its potential as a therapeutic agent .
Case Study 2: Antioxidant Properties
Research focusing on the antioxidant capacity of thiazole derivatives revealed that this compound exhibited significant radical scavenging activity. This property is vital for developing treatments aimed at reducing oxidative stress .
Mechanism of Action
The mechanism of action of S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analogs differ in heterocyclic cores, substituents, and functional groups:
a) S-[2-[(5-Chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] Ethanethioate (CAS 63148-80-1)
- Molecular Formula: C₁₁H₁₂ClNO₃S
- Molecular Weight : 273.74 g/mol
- Key Features :
b) S-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) Ethanethioate (CAS 955741-38-5)
- Molecular Formula : C₁₀H₉FN₂O₂S₂
- Molecular Weight : 288.32 g/mol
- Key Features: Benzo[d]thiazole core with a fluorine substituent at position 4. Safety: Requires precautions for heat and ignition sources (P210) .
c) Ethyl 2-((5-Isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate (CAS 79525-87-4)
Physicochemical Properties Comparison
Biological Activity
S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is derived from a thiazole moiety, which is known for its diverse pharmacological properties. The thiazole ring, specifically the 5-methyl-4-phenylthiazole component, contributes to the compound's biological activity. The structural formula is as follows:
The biological activity of thiazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The presence of the thiazole ring enhances the compound's potential for binding to these targets due to its electron-withdrawing properties and ability to form hydrogen bonds. This interaction can lead to:
- Antimicrobial Activity : Inhibiting bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Inducing apoptosis in cancer cells by targeting specific signaling pathways.
Antimicrobial Activity
Research has shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives such as 5-methyl-4-phenylthiazole have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Activity (MIC µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Candida albicans | 42 |
The minimum inhibitory concentration (MIC) values indicate that this compound has potent activity against these pathogens.
Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer properties. A study highlighted that certain thiazole compounds exhibited cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may induce cell death in cancer cells through mechanisms such as apoptosis or cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study conducted by Pintilie et al. demonstrated that thiazole derivatives showed significant antibacterial activity against Bacillus cereus, with some derivatives achieving MIC values lower than standard antibiotics like streptomycin .
- Cytotoxicity Against Cancer Cells : In a comparative study, several thiazole analogs were tested against human cancer cell lines, revealing that modifications on the thiazole ring can enhance cytotoxicity. For example, substituents at specific positions on the phenyl ring were found to increase effectiveness significantly .
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate?
- Structural Features : The compound contains a thiazole core substituted with a methyl group at position 5 and a phenyl group at position 3. The ethanethioate moiety is linked via a carboxamide group, forming a thioester bond. This structure suggests potential reactivity at the thioester and amide functional groups.
- Physicochemical Properties : Molecular formula C11H12ClNO3S (for a chlorinated analog; see ). For the non-chlorinated variant, the formula is likely C14H15N2O2S2 , based on related thiazole derivatives. Key properties include moderate polarity (due to the thioester and amide groups) and potential instability under acidic/basic conditions.
- Methodological Insight : Characterize via 13C NMR (e.g., δ 167.5 ppm for carbonyl groups ) and HPLC (≥98% purity standards ).
Q. What synthetic routes are feasible for preparing this compound?
- Stepwise Approach :
Thiazole Core Synthesis : Use a Hantzsch thiazole synthesis with thiourea and α-halo ketones (e.g., 5-methyl-4-phenylthiazole-2-amine ).
Amide Coupling : React the thiazole amine with bromoacetyl chloride to form the 2-oxoethyl intermediate.
Thioester Formation : Introduce the ethanethioate group via nucleophilic substitution with thioacetic acid under basic conditions (e.g., Et3N/DMF ).
- Challenges : Protect the thiazole nitrogen during coupling to avoid side reactions. Optimize solvent systems (e.g., DMF/water mixtures ).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Common Discrepancies : Variations in 13C NMR shifts for the thioester carbonyl (δ 167–170 ppm) may arise from solvent effects or tautomerism. For example, cyclopropyl analogs show δ 167.5 ppm .
- Resolution Strategies :
- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
- Compare with computational models (DFT-based chemical shift predictions).
- Validate purity via X-ray crystallography (if crystalline ).
Q. What are plausible biological targets for this compound, and how can its activity be validated?
- Hypothesized Targets :
- M2/M4 Muscarinic Receptors : Structural similarity to dualsteric ligands with thioester motifs (e.g., cyclopropyl derivatives ).
- Cathepsin L : Thiazole-thioester analogs inhibit proteases (IC50 ~56 nM).
- Validation Methods :
In Vitro Assays : Fluorescence-based enzyme inhibition (e.g., cathepsin L).
Docking Studies : Use AutoDock Vina to model interactions with muscarinic receptors.
SAR Analysis : Compare with derivatives lacking the phenyl or methyl groups to identify critical pharmacophores.
Q. How can researchers optimize the compound’s stability for in vivo studies?
- Degradation Pathways : Hydrolysis of the thioester bond under physiological pH (e.g., plasma esterase activity).
- Stabilization Strategies :
- Prodrug Design : Replace the thioester with a more stable bioisostere (e.g., phosphorodithioate ).
- Formulation : Encapsulate in PEGylated liposomes to shield reactive groups.
- Metabolic Profiling : Use LC-MS/MS to identify degradation products in simulated gastric fluid.
Methodological Considerations
Q. What analytical techniques are critical for quantifying this compound in complex matrices?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Monitor transitions at m/z 325 → 183 (thiazole fragment) and 325 → 98 (ethanethioate fragment).
- Challenges : Matrix effects from biological samples may suppress ionization. Mitigate via isotopically labeled internal standards (e.g., deuterated analogs ).
Q. How can computational tools aid in predicting the compound’s ADMET properties?
- Software : SwissADME, pkCSM.
- Predictions :
- Absorption : Moderate permeability (LogP ~2.5).
- Metabolism : Susceptible to CYP3A4-mediated oxidation.
- Toxicity : Potential hepatotoxicity (alert for thioesters ).
- Validation : Cross-check with in vitro microsomal assays.
Data Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
